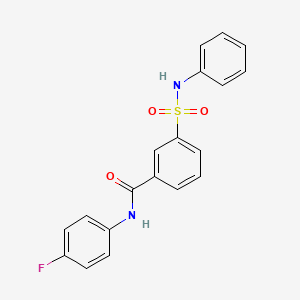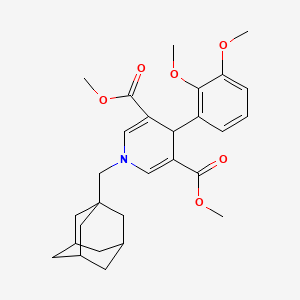![molecular formula C16H27N3O2 B6005363 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine, also known as MPPM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine is not fully understood, but it is thought to act by inhibiting various pathways involved in disease progression. In cancer research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to act as a NMDA receptor antagonist, which can protect against excitotoxicity.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to reduce tumor growth and induce cell death. In inflammation research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In neurological research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to protect against excitotoxicity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine as a research tool is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit specific pathways involved in disease progression. A limitation of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine is its limited availability and high cost, which can limit its use in research.
Zukünftige Richtungen
Future research on 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine could focus on its potential as a therapeutic agent for specific diseases, such as cancer and neurological disorders. Additionally, further studies could investigate the mechanisms of action of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine and its effects on various pathways involved in disease progression. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine.
Synthesemethoden
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 4-methylpentanoyl chloride, followed by the reaction of the resulting compound with 1H-pyrazole-1-carboxylic acid and thionyl chloride. The final step involves the reaction of the resulting product with 3-(dimethylamino)propylamine.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-14(2)5-3-6-15-13-18(11-12-21-15)16(20)7-10-19-9-4-8-17-19/h4,8-9,14-15H,3,5-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKFFWIEWGTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)
![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)

![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)

![6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)